molecular formula C25H25NO2S B11580258 (1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)(thiophen-2-yl)methanone

(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)(thiophen-2-yl)methanone

Cat. No.: B11580258
M. Wt: 403.5 g/mol
InChI Key: SKMZMDARNVBAJC-UHFFFAOYSA-N
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Description

1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that features an indole core, a thiophene ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiophene-2-carbonyl group and the phenoxyethyl group. Common reagents used in these reactions include indole derivatives, thiophene-2-carboxylic acid, and phenoxyethyl halides. The reactions are often carried out under controlled conditions such as refluxing in organic solvents like dichloromethane or toluene, with catalysts like palladium or copper to facilitate coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thiophene ring may enhance the compound’s ability to interact with biological membranes, improving its bioavailability. The phenoxyethyl group can influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE lies in its combination of the indole core, thiophene ring, and phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C25H25NO2S

Molecular Weight

403.5 g/mol

IUPAC Name

[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C25H25NO2S/c1-17(2)19-11-10-18(3)15-23(19)28-13-12-26-16-21(20-7-4-5-8-22(20)26)25(27)24-9-6-14-29-24/h4-11,14-17H,12-13H2,1-3H3

InChI Key

SKMZMDARNVBAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4

Origin of Product

United States

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